molecular formula C13H19N3OS B5647827 4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine

4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine

Cat. No. B5647827
M. Wt: 265.38 g/mol
InChI Key: APLVJLISYMZAIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several key steps, including cyclization, alkylation, and oxidation reactions. Specific methods for synthesizing 4,6-dimethyl-2-thiopyrimidine derivatives have been detailed, highlighting the versatility of pyrimidine chemistry. For example, a study describes the acid-base properties and complex formation of 4,6-dimethyl-2-thiopyrimidine, showcasing the compound's ability to interact with metals like Zn(II) through its sulfur atom, which could be analogous to the synthesis and reactivity of the targeted molecule (Godino-Salido et al., 1994).

Molecular Structure Analysis

Pyrimidine rings can adopt nonplanar conformations, as illustrated by studies on structurally related compounds. These conformations, along with hydrogen-bonded supramolecular aggregations, underscore the complex intermolecular interactions that can influence the physical and chemical behavior of pyrimidine derivatives (Trilleras et al., 2008).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-10-8-11(2)15-13(14-10)18-9-12(17)16-6-4-3-5-7-16/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVJLISYMZAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5852723

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